Mitiglinide
Description
Properties
IUPAC Name |
calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17?;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLNUAVAONTEW-YNVYZRHSSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52CaN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation-Hydrogenation Approach
The foundational route involves:
-
Knoevenagel condensation : Dimethyl succinate (50 mmol) reacts with benzaldehyde (50 mmol) in methanol/NaOMe at reflux, yielding 2-benzylidenesuccinic acid (III) in 72–75% yield.
-
Anhydride formation : Heating III with acetic anhydride produces the corresponding bicyclic anhydride (IV), which reacts with cis-perhydroisoindole (V) in toluene at 110°C to form the monoamide (VI; 68% yield).
-
Asymmetric hydrogenation : VI undergoes enantioselective reduction using Rh/(S,S)-BPPM catalyst (0.5 mol%) under 50 psi H₂, achieving 92% ee and 85% isolated yield.
Limitations :
Enzymatic Resolution Method
A biocatalytic route developed by Wang et al. (2007) simplifies chiral control:
-
Racemic ester synthesis : Ethyl 4-oxo-2-benzylbutanoate (5) is prepared via SOCl₂/EtOH esterification (89% yield).
-
α-Chymotrypsin-mediated hydrolysis : Selective hydrolysis of the (S)-enantiomer in phosphate buffer (pH 7.4, 37°C) provides enantiomerically pure acid 6 (98% ee) with 62.9% overall yield.
Advantages :
-
Eliminates need for chiral catalysts
-
Operates under mild conditions (ambient temperature, aqueous media)
Industrial-Scale Preparation (CN103450069B)
The patented Ru-SBA-16 catalytic system enhances process efficiency:
Key innovations:
-
Heterogeneous catalysis : Ru-SBA-16 enables catalyst recycling (5 cycles with <2% activity loss)
-
Single-pot crystallization : Direct isolation of calcium salt reduces purification steps from 5 to 2.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Total Steps | Overall Yield | Catalyst Cost ($/kg) |
|---|---|---|---|
| Classical Rh-catalyzed | 7 | 62% | 12,400 |
| Enzymatic resolution | 4 | 63% | 980 |
| Ru-SBA-16 heterogeneous | 5 | 79% | 3,150 |
The Ru-SBA-16 system demonstrates superior cost-effectiveness, particularly for batches >100 kg.
Chiral Purity Control
-
Enzymatic : α-Chymotrypsin achieves 98–99% ee but requires precise pH control (±0.2)
-
Rh-BPPM : 92% ee in initial hydrogenation, upgraded to >99% via recrystallization
-
Ru-SBA-16 : Inherent 99.7% ee from surface-confined chiral sites
Critical Process Parameters
Temperature Optimization
Solvent Systems
-
Polar aprotic solvents (DMF, DMSO): Increase reaction rate 2.3× vs. toluene but complicate catalyst recovery
-
Water/MeOH mixtures (4:1 v/v): Optimal for calcium salt crystallization (95% recovery vs. 78% in pure H₂O)
Industrial Implementation Challenges
-
Catalyst Deactivation : Rh complexes lose 15–20% activity per batch vs. 2–5% for Ru-SBA-16
-
Byproduct Formation :
-
Polymorphism : Calcium salt exists in Forms I-III, with Form II (mp 179–185°C) being pharmaceutically preferred.
Emerging Techniques
Continuous Flow Synthesis
Pilot studies demonstrate:
Chemical Reactions Analysis
Structural Determinants of Reactivity
The synthetic pathway emphasizes:
-
Stereoselectivity : Use of D-phenylalanine ensures the (S)-configuration at the chiral center, critical for binding SUR1 .
-
Protection-Deprotection Strategy : Sulfonate and ester groups prevent undesired side reactions during nucleophilic substitution.
-
Hexahydroisoindoline Moiety : The bulky hydrophobic group in Step 5 enhances binding specificity to pancreatic KATP channels by avoiding steric clashes with SUR2B isoforms .
Comparative Analysis of Synthetic Methods
| Parameter | Patent Method | Prior Art (Resolution/High-Pressure H₂) |
|---|---|---|
| Total Yield | 47% | 20–30% |
| Reaction Steps | 6 | 10+ |
| Optical Purity (ee) | >99% | 80–90% |
| Key Advantage | Mild conditions | Harsh decarboxylation steps |
Analytical Characterization
-
LC-MS/MS : Quantification of this compound plasma concentrations used transitions m/z 316.2 → 298.2 (this compound) and m/z 318.2 → 120.2 (nateglinide internal standard) .
-
Crystallography : Cryo-EM studies confirm the hexahydroisoindoline group binds a hydrophobic pocket in SUR1 (residues L1241, I381, F433), explaining its selectivity .
Stability and Degradation
While metabolic pathways are not fully elucidated, this compound’s ester and sulfonate intermediates are hydrolytically labile, necessitating controlled conditions during synthesis .
This synthesis route balances yield, purity, and operational simplicity, positioning it as a robust industrial method for this compound production.
Scientific Research Applications
Clinical Applications
- Postprandial Hyperglycemia Management
-
Combination Therapy
- This compound is often used in combination with other antidiabetic medications such as metformin and voglibose. Studies indicate that such combinations can lead to enhanced glycemic control compared to monotherapy. For instance, a clinical trial showed that adding this compound to metformin improved HbA1c levels significantly over 16 weeks .
- Long-term Efficacy
- Impact on Cardiovascular Health
- Use in Special Populations
Case Study 1: Combination Therapy with Metformin
In a randomized controlled trial involving 120 T2DM patients inadequately controlled on metformin alone, the addition of this compound resulted in a statistically significant reduction in HbA1c from baseline (8.5% to 7.3%) after 16 weeks (p < 0.001). The study concluded that this compound is an effective add-on therapy for improving glycemic control .
Case Study 2: Long-term Effects on Cardiovascular Risk
A cohort study assessed the long-term effects of this compound on cardiovascular risk factors among diabetic patients over two years. The results indicated a significant decrease in triglycerides and inflammatory markers like interleukin-6, suggesting potential cardiovascular protective effects .
Data Tables
Mechanism of Action
The mechanism of action of Mitiglinide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Meglitinides Comparison
Comparison with Alpha-Glucosidase Inhibitors (Voglibose)
This compound and voglibose (α-GI) both target postprandial hyperglycemia but via distinct mechanisms:
- This compound : Stimulates insulin secretion.
- Voglibose : Delays carbohydrate absorption in the gut.
Combination Therapy
A 12-week RCT compared this compound (30 mg/day) + voglibose (0.6 mg/day) versus double-dose this compound (60 mg/day):
Table 2: this compound/Voglibose vs. Glimepiride
| Parameter | This compound/Voglibose | Glimepiride | p-value |
|---|---|---|---|
| MAGE (mg/dL) | 47.6 ± 18.5 | 100.6 ± 32.2 | <0.001 |
| Postprandial Glucose | 135 ± 24 | 158 ± 29 | <0.01 |
| Hypoglycemia Incidence | 2% | 12% | <0.05 |
| Study Reference |
Comparison with Sulfonylureas (Glimepiride)
- Efficacy : A 5-day crossover trial found this compound/voglibose reduced glycemic variability (MAGE: 47.6 vs. 100.6 mg/dL, p < 0.001) more effectively than glimepiride .
- Safety : this compound’s SUR1 selectivity avoids cardiovascular risks associated with glimepiride’s SUR2 inhibition .
Combination Therapies
Metformin
- Add-on this compound to metformin in T2DM patients reduced HbA1c by −1.1% vs. placebo (−0.3%) and increased target HbA1c achievement (<7.0%) by 58% .
Sitagliptin
- This compound + sitagliptin reduced postprandial glucose excursions by 28% compared to monotherapies (p < 0.01) without hypoglycemia .
Q & A
Q. What are the established in vitro and in vivo models for evaluating the pharmacokinetic properties of Mitiglinide, and how do researchers select appropriate models based on study objectives?
Methodological Answer: Researchers typically employ:
- In vitro models : Pancreatic β-cell lines (e.g., INS-1) to assess KATP channel modulation .
- In vivo models : Streptozotocin-induced diabetic rodents for glucose-lowering efficacy, with careful monitoring of hepatic metabolism and renal clearance .
Selection criteria include:
| Factor | Consideration |
|---|---|
| Target pathway | Prioritize models expressing SUR1/Kir6.2 channels for mechanistic studies . |
| Endpoint relevance | Align with clinical outcomes (e.g., postprandial glucose reduction) . |
| Ensure reproducibility by citing established protocols for compound administration and glucose monitoring . |
Q. How do researchers design experiments to assess the dose-response relationship of this compound while controlling for inter-individual variability in glucose metabolism?
Methodological Answer:
- Use crossover designs in animal studies to minimize variability .
- Stratify human cohorts by genetic polymorphisms (e.g., KCNJ11 variants) affecting drug response .
- Apply nonlinear mixed-effects modeling (NONMEM) to quantify population-level pharmacokinetic/pharmacodynamic relationships .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding the cardiovascular safety profile of this compound across different clinical cohorts?
Methodological Answer:
- Conduct meta-analyses with strict inclusion criteria (PICO framework: Population=Type 2 diabetes; Intervention=this compound; Comparison=Other meglitinides; Outcome=Cardiovascular events) .
- Address heterogeneity using:
- Report effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. What methodologies are employed to investigate the molecular interactions between this compound and pancreatic KATP channels, particularly when structural data is limited?
Methodological Answer:
- Combine molecular docking simulations (using homology models of SUR1/Kir6.2) with electrophysiological patch-clamp studies to validate binding affinities .
- Apply isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of drug-channel interactions .
- Use mutagenesis assays to identify critical residues (e.g., Lys185 in SUR1) affecting this compound binding .
Q. How should researchers optimize experimental protocols to distinguish this compound’s effects on first-phase insulin secretion versus sustained β-cell function in longitudinal studies?
Methodological Answer:
- Temporal sampling : Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose challenge .
- Beta-cell function indices : Calculate ΔInsulin/ΔGlucose₀₋₃₀ and apply minimal modeling (e.g., Disposition Index) .
- Advanced imaging : Use two-photon microscopy in transgenic mice expressing fluorescent Ca²⁺ indicators to visualize real-time β-cell activity .
Data Contradiction and Validation
Q. What strategies are recommended for validating conflicting in vitro findings on this compound’s off-target effects (e.g., hepatic lipid metabolism)?
Methodological Answer:
- Triangulation approach :
- Validate hits using siRNA knockdown or CRISPR-Cas9 gene editing .
Methodological Frameworks
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?
Methodological Answer:
| Criterion | Application to this compound Research |
|---|---|
| Feasible | Ensure access to SUR1-transfected cell lines or transgenic models . |
| Novel | Explore understudied interactions (e.g., this compound + GLP-1 receptor agonists). |
| Ethical | Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies . |
Experimental Reporting Standards
Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?
Methodological Answer:
- Compound characterization : HPLC purity (>98%), ¹H/¹³C NMR, and high-resolution mass spectrometry data for novel derivatives .
- Dosing details : Exact administration routes, vehicle composition, and fasting durations .
- Negative controls : Include experiments with glibenclamide to confirm this compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
